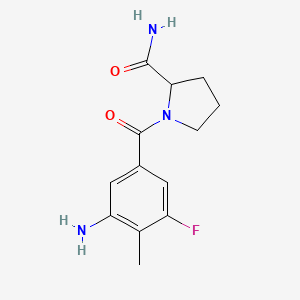![molecular formula C14H16N2 B7575484 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine, also known as MMB, is a compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. This mechanism may be responsible for the potential anti-cancer effects of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine, as cancer cells often have overactive enzymes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has also been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is its relatively simple synthesis method, which makes it accessible to researchers. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential toxicity of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its effects on non-cancer cells.
Orientations Futures
There are several potential future directions for research on 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine. One area of interest is the development of novel materials using 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine as a building block. Additionally, further investigation is needed to fully understand the mechanism of action of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its potential therapeutic effects. Finally, more research is needed to determine the potential toxicity of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine and its effects on non-cancer cells, in order to fully evaluate its safety for use in biomedical applications.
In conclusion, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine is a compound with potential applications in various fields, including materials science, catalysis, and biomedical research. While more research is needed to fully understand its properties and potential applications, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine shows promise as a building block for novel materials and as a potential anti-cancer agent.
Méthodes De Synthèse
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine can be synthesized through a multi-step process involving the reaction of 3-methylbenzaldehyde with nitrobenzene, followed by reduction of the nitro group to an amino group, and finally, reaction with 3-methylbenzyl chloride. This process results in the formation of 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine as a white powder.
Applications De Recherche Scientifique
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedical research, 3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine has been investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Propriétés
IUPAC Name |
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKPTFFAWTXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)

![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)

![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)

![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)
